molecular formula C20H18O7 B600522 Isopterofuran acetate CAS No. 82927-40-0

Isopterofuran acetate

Cat. No.: B600522
CAS No.: 82927-40-0
M. Wt: 370.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopterofuran acetate is a chemical compound characterized by a furan ring system esterified with an acetyl group. Terpene acetates, such as cedryl acetate (CAS 77-54-3), are widely studied for their applications in fragrances and pharmaceuticals due to their stability and bioactive properties . Furan derivatives, including those with acetate substituents, are notable for their roles in synthetic chemistry and natural product biosynthesis.

Properties

CAS No.

82927-40-0

Molecular Formula

C20H18O7

Molecular Weight

370.35

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetates

Terpene Cyclic Acetates

  • Cedryl Acetate (CAS 77-54-3) : A cyclic terpene acetate with a cedrane skeleton. Used in perfumery for its woody aroma. Compared to Isopterofuran acetate, cedryl acetate lacks a furan ring but shares the ester functional group, influencing its volatility and solubility .
  • Dihydromyrcenyl Acetate (CAS 53767-93-4): A terpene acyclic acetate with a linear structure.

Pharmaceutical Acetates

  • Abiraterone Acetate : A steroid derivative used in prostate cancer treatment. Unlike this compound, abiraterone acetate features a complex steroidal backbone with an acetylated 3β-hydroxy group. This structural difference underpins its pharmacological activity and metabolic resistance .
  • Megestrol Acetate (CAS 595-33-5) : A synthetic progestin with an acetate group enhancing oral bioavailability. This compound’s furan ring may offer distinct electronic properties compared to megestrol’s steroidal framework, influencing receptor binding .

Industrial and Simple Acetates

  • Vinyl Acetate: A monomer used in polymer production (e.g., polyvinyl acetate). Its linear structure and reactive double bond contrast with this compound’s cyclic furan system, limiting direct industrial comparability .
  • Isopropyl Acetate : A volatile solvent with a simple aliphatic ester structure. Lacking aromatic or terpene components, it serves as a baseline for comparing ester reactivity and solubility profiles .

Data Table: Key Properties of Selected Acetates

Compound Molecular Formula Key Functional Groups Applications Notable Properties
This compound* (Inferred) Furan ring, acetate ester Research interest Potential bioactivity
Cedryl Acetate C₁₇H₂₈O₂ Cyclic terpene, acetate Fragrances, cosmetics High stability, low volatility
Abiraterone Acetate C₂₆H₃₃NO₂ Steroid, 3β-acetoxy Oncology CYP17A1 enzyme inhibition
Vinyl Acetate C₄H₆O₂ Ester, vinyl group Polymers, adhesives Polymerization reactivity
Isopropyl Acetate C₅H₁₀O₂ Aliphatic ester Solvent, flavoring High volatility, low toxicity

Research Findings and Comparative Analysis

  • Bioactivity : Terpene acetates like cedryl acetate exhibit antimicrobial properties, while steroid acetates (e.g., abiraterone) target enzymatic pathways. This compound’s furan ring may confer unique interactions with biological targets, such as oxidative stress modulation .
  • Stability: Acetate esters generally enhance compound stability.
  • Solubility : Simple acetates (e.g., isopropyl acetate) are highly lipophilic, whereas cyclic or aromatic acetates (e.g., cedryl acetate) exhibit balanced solubility for topical applications. This compound’s furan ring could enhance polarity compared to terpene analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isopterofuran acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of isopterofuranol with acetic anhydride under acidic catalysis. Key parameters include temperature (optimized at 40–60°C), solvent selection (e.g., dichloromethane for polarity control), and stoichiometric ratios (excess acetic anhydride to drive completion). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield improvements (70–85%) are achieved by inert atmosphere conditions to prevent oxidation . Validation of intermediates via NMR (¹H/¹³C) and GC-MS is critical for reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Thermal stability is assessed via Differential Scanning Calorimetry (DSC), and purity is quantified using HPLC with UV detection (λ = 254 nm). Polarimetric analysis determines optical activity, critical for stereochemical validation. Calibration curves for quantitative methods must adhere to ICH guidelines for linearity (R² ≥ 0.998) and precision (%RSD < 2%) .

Q. What in vitro models are commonly used to screen this compound’s bioactivity, and how are confounding variables controlled?

  • Methodological Answer : Cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) are standardized using positive controls (e.g., doxorubicin for cytotoxicity) and solvent-matched blanks. Variables like cell passage number, serum concentration, and incubation time are rigorously controlled. Dose-response curves (IC₅₀ calculations) require triplicate runs and statistical validation (ANOVA with post-hoc tests). Data normalization to housekeeping genes (e.g., GAPDH) minimizes batch effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer : Discrepancies (e.g., bioavailability in rodents vs. primates) are addressed through cross-species metabolite profiling (LC-MS/MS) and protein-binding assays (equilibrium dialysis). Compartmental modeling (e.g., NONMEM) identifies species-specific clearance mechanisms. Replicating studies under harmonized protocols (dose, sampling intervals) and meta-analysis of existing datasets (PRISMA guidelines) can isolate variables like diet or genetic polymorphisms .

Q. What strategies optimize the formulation of this compound for enhanced blood-brain barrier (BBB) penetration in neurodegenerative studies?

  • Methodological Answer : Nanoformulations (liposomes, polymeric nanoparticles) are tested for encapsulation efficiency (>80%) and release kinetics (dialysis bag method). BBB permeability is assessed via in vitro models (hCMEC/D3 monolayers) and in vivo imaging (fluorescence-labeled analogs in rodents). Physicochemical modifications (e.g., prodrug design with esterase-sensitive linkers) improve lipophilicity (logP > 3.0). Pharmacokinetic-pharmacodynamic (PK-PD) modeling correlates brain tissue concentrations with efficacy endpoints .

Q. How should researchers design studies to investigate this compound’s metabolic pathways and potential drug-drug interactions?

  • Methodological Answer : Use human liver microsomes (HLMs) or hepatocytes to identify Phase I/II metabolites (UHPLC-QTOF-MS). CYP450 inhibition assays (fluorometric) screen for interactions (e.g., CYP3A4, 2D6). In vivo studies employ cocktail probes (e.g., midazolam for CYP3A4 activity) in crossover designs. Statistical power analysis ensures adequate sample size (n ≥ 6/group), and enzyme kinetics (Km, Vmax) are derived using Michaelis-Menten models .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Mixed-effects models (e.g., linear regression with random intercepts) account for inter-experiment variability. Bootstrapping (1000 iterations) validates confidence intervals for EC₅₀ values. Outlier detection (Grubbs’ test) and data transformation (log or Box-Cox) address non-normality. Open-source tools (R/Bioconductor packages) ensure transparency, with raw data archived in repositories like Zenodo .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity assays?

  • Methodological Answer : Implement quality control (QC) samples in each assay plate and normalize data to internal standards (e.g., reference compound IC₅₀). Inter-laboratory ring trials using standardized materials (e.g., NIST-traceable reference samples) identify systemic errors. Robustness testing (Youden’s factorial design) evaluates critical parameters (e.g., incubation time, reagent lot) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.